molecular formula C19H11ClF3N3S B2399226 N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline CAS No. 338404-63-0

N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline

Cat. No.: B2399226
CAS No.: 338404-63-0
M. Wt: 405.82
InChI Key: CFMYNFNCDPOYJG-BHGWPJFGSA-N
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Description

N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline is a recognized and potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound exhibits significant activity against FLT3, including the constitutively active internal tandem duplication (ITD) mutant, which is a common driver mutation in Acute Myeloid Leukemia (AML). Research indicates that this chemical scaffold demonstrates potent anti-proliferative effects against leukemia cell lines harboring FLT3-ITD mutations by inducing cell cycle arrest and apoptosis. Its primary research value lies in its utility as a tool compound for investigating FLT3-driven signaling pathways and for evaluating the therapeutic potential of FLT3 inhibition in preclinical models of AML. Furthermore, its selectivity profile makes it a valuable asset for studying resistance mechanisms and for combination therapy studies aimed at overcoming treatment limitations in hematologic malignancies.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3S/c20-14-5-1-12(2-6-14)17-16(26-9-10-27-18(26)25-17)11-24-15-7-3-13(4-8-15)19(21,22)23/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYNFNCDPOYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NC4=CC=C(C=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline, with CAS number 338404-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C19H11ClF3N3S
  • Molar Mass : 405.82 g/mol
  • Synonyms :
    • N-([6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-4-(trifluoromethyl)aniline
    • Benzenamine derivative

Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the disruption of cell cycle progression.

Key Findings from Studies

  • Cytotoxicity : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles can induce cytotoxicity in human and murine cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values less than 10 µM against multiple cancer types, indicating potent anti-cancer activity .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. Flow cytometry analysis demonstrated that treatment with this class of compounds leads to increased Annexin V binding, suggesting apoptosis induction .
  • Cell Cycle Arrest : Certain derivatives have also been shown to cause cell cycle arrest at the G0/G1 phase, further contributing to their anti-cancer properties .

Research Data Table

Study ReferenceCell Lines TestedIC50 (µM)Mechanism
HeLa, MCF-7<10Apoptosis via mitochondrial pathway
A549, HCT116<15G0/G1 phase arrest
Jurkat T-cells<5Inhibition of CDK9-mediated transcription

Case Study 1: Cytotoxic Activity Against Human Cancer Cells

A study focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives highlighted that this compound showed remarkable activity against HeLa and MCF-7 cells. The mechanism was attributed to apoptosis induction confirmed by flow cytometric analysis.

Case Study 2: In Vivo Efficacy

Another research effort evaluated the in vivo efficacy of this compound in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, suggesting its potential for therapeutic application .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its potential anticancer properties. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability .
    • A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Properties :
    • The imidazo[2,1-b][1,3]thiazole core is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .
    • In vitro studies have shown that modifications to the aniline moiety can enhance antimicrobial efficacy, making this compound a candidate for further development in treating infectious diseases .
  • Enzyme Inhibition :
    • Research has indicated that this compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation and survival pathways. Its structural features allow it to bind effectively to active sites of target enzymes, blocking their function and leading to apoptosis in cancer cells .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to efficient charge transport in electronic devices .
    • Studies have shown that incorporating this compound into polymer matrices can enhance the performance of OLEDs by improving light emission and stability under operational conditions .
  • Photovoltaic Devices :
    • The compound's photophysical properties have been explored for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it a promising candidate for improving the efficiency of solar energy conversion systems .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySignificant tumor growth inhibition in xenograft models ,
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria ,
Enzyme InhibitionBlocks key enzymes involved in cancer cell survival ,
Organic ElectronicsEnhances performance of OLEDs ,
Photovoltaic DevicesImproves efficiency in dye-sensitized solar cells ,

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study evaluated the anticancer effects of various derivatives of imidazo[2,1-b][1,3]thiazoles, including this compound. Results showed a dose-dependent reduction in tumor cell viability across multiple cancer cell lines, indicating strong potential for therapeutic development.
  • Case Study on Organic Electronics :
    • Research conducted on the integration of this compound into OLED devices demonstrated a marked increase in luminous efficiency compared to traditional materials. The study highlighted its stability under prolonged exposure to operational conditions, making it a viable candidate for commercial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituents at positions 5 and 6 of the core scaffold. Below is a comparative analysis of key analogs:

Key Observations

Position 6 Substituents :

  • The 4-chlorophenyl group at position 6 is a common feature in compounds with demonstrated anticancer and kinase-inhibitory activity (e.g., 5l targeting VEGFR2 and MDA-MB-231 cells) .
  • Replacement with 4-methylsulfonylphenyl (as in 6a ) enhances COX-2 selectivity, suggesting electron-withdrawing groups at position 6 favor enzyme inhibition .

Position 5 Modifications: The methylene-aniline group in the target compound introduces a rigid Schiff base structure, distinct from the N,N-dimethylamine in 6a or the piperazine-acetamide in 5l. The trifluoromethyl substituent on the aniline ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated drug candidates .

Biological Activity Trends :

  • 5l demonstrates potent cytotoxicity (IC₅₀ = 1.4 µM) against triple-negative breast cancer cells (MDA-MB-231), outperforming sorafenib (IC₅₀ = 5.2 µM) . Its activity is attributed to the combination of the 4-chlorophenyl group and the piperazine-linked pyridine moiety.
  • 6a exhibits exceptional COX-2 selectivity (IC₅₀ = 0.08 µM) due to the compact N,N-dimethylamine group at position 5, which fits into the COX-2 active site without steric clashes .

Preparation Methods

Reaction Mechanism and Substrate Selection

The imidazo[2,1-b]thiazole scaffold is efficiently constructed via copper-catalyzed A³-coupling, a method validated by Rassokhina et al.. This one-pot, three-component reaction involves:

  • Benzaldehyde derivatives : 4-Chlorobenzaldehyde serves as the aryl aldehyde component.
  • 2-Aminothiazoles : 2-Amino-4-(trifluoromethyl)thiazole introduces the thiazole ring.
  • Terminal alkynes : Phenylacetylene facilitates cyclization.

The reaction proceeds under Cu(I) or Cu(II) catalysis (e.g., CuI, 10 mol%) in polar aprotic solvents like DMF at 80–100°C, achieving yields up to 93%. The mechanism involves imine formation between the aldehyde and aminothiazole, followed by alkyne insertion and cyclization to form the imidazo[2,1-b]thiazole core.

Optimization and Continuous-Flow Synthesis

Transitioning from batch to continuous-flow reactors enhances reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 90%. Key parameters include:

  • Residence time : 10–15 minutes.
  • Temperature : 100–120°C.
  • Catalyst loading : 5 mol% CuI.

Table 1: A³-Coupling Conditions and Yields

Substrate Combination Catalyst Solvent Temp (°C) Yield (%)
4-Cl-Benzaldehyde + 2-Amino-4-CF₃-Thiazole + Phenylacetylene CuI DMF 100 89
4-Cl-Benzaldehyde + 2-Amino-Thiazole + 4-CF₃-Phenylacetylene CuBr DMSO 120 78

Ullmann-Type Coupling and Schiff Base Formation

Synthesis of 5-Formylimidazo[2,1-b]thiazole Intermediate

The 5-formyl group is introduced via Ullmann-type coupling, leveraging copper catalysis. As demonstrated in the synthesis of analogous imidazole derivatives, 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is prepared by reacting 5-bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiazole with formaldehyde under CuI (20 mol%) and Cs₂CO₃ in DMF at 130°C for 16–20 hours.

Imine Formation with 4-(Trifluoromethyl)aniline

The aldehyde intermediate undergoes condensation with 4-(trifluoromethyl)aniline in anhydrous ethanol under acidic catalysis (e.g., p-toluenesulfonic acid, 5 mol%) at reflux (78°C) for 12 hours. The Schiff base formation is monitored via TLC, with yields averaging 63–75% after column chromatography.

Table 2: Schiff Base Reaction Parameters

Aldehyde Amine Catalyst Solvent Yield (%)
6-(4-Cl-Ph)-imidazo[2,1-b]thiazole-5-carbaldehyde 4-CF₃-C₆H₄NH₂ PTSA EtOH 68

Alternative Methods and Comparative Analysis

Cyclocondensation of Thiazole Precursors

An alternative route involves cyclizing 2-azidothiazoles with propargylamines under Ru or Rh catalysis, though this method suffers from lower yields (45–55%) and requires stringent inert conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the A³-coupling, improving yields to 85–90% while reducing side products. However, scalability remains a limitation.

Table 3: Method Comparison

Method Yield (%) Time Scalability
A³-Coupling (Batch) 89 6–8 h High
A³-Coupling (Flow) 93 15 min Moderate
Ullmann + Schiff Base 68 20 h Low
Cyclocondensation 50 12 h Low

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

  • DMF vs. DMSO : DMF enhances Cu(I) solubility, favoring higher yields (89% vs. 78% in DMSO).
  • Cs₂CO₃ vs. K₂CO₃ : Cs₂CO₃’s superior base strength improves deprotonation in Ullmann reactions.

Purification Techniques

Gradient elution (DCM:MeOH 50:1 → 20:1) effectively separates the imine product from unreacted aniline and aldehyde precursors.

Challenges and Limitations

  • Imine Stability : The Schiff base is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous workups.
  • Regioselectivity : Competing pathways during A³-coupling may yield regioisomers, requiring careful NMR analysis.
  • Cost of CF₃ Reagents : 4-(Trifluoromethyl)aniline’s high cost drives research into alternative trifluoromethylation strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as 4-chloroaniline and a thiazole-carbaldehyde derivative. A typical protocol involves reacting 4-chloro-3-(trifluoromethyl)aniline with a thiazole precursor (e.g., 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product .

Q. How is the compound characterized for structural validation?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm the imidazo[2,1-b]thiazole core and substituents (e.g., 4-chlorophenyl at δ ~7.4 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening activity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like A549 or HeLa) and anti-inflammatory models (e.g., COX-2 inhibition). For example, derivatives with similar imidazo[2,1-b]thiazole scaffolds showed IC₅₀ values of 1.2–1.4 μM against COX-2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Scaffold Hybridization : Fuse with triazole or thiadiazole moieties (e.g., via click chemistry) to enhance binding affinity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Methodological Answer :

  • Molecular Docking : Dock into target proteins (e.g., BRAF kinase or COX-2) using AutoDock Vina. For example, imidazo[2,1-b]thiazole derivatives showed hydrogen bonding with Arg120 and hydrophobic interactions in COX-2 .
  • DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm cytotoxicity results with clonogenic assays or flow cytometry (apoptosis/necrosis markers) .
  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 μM) to rule out assay-specific artifacts.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

Q. What strategies mitigate challenges in regioselectivity during synthesis?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., sulfonamides) to control functionalization at the C-5 position of the thiazole ring .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 30 minutes) .

Q. How can metabolic stability be improved without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Mask labile groups (e.g., methylene) with ester or phosphate prodrugs .
  • Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways in hepatocyte models .

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